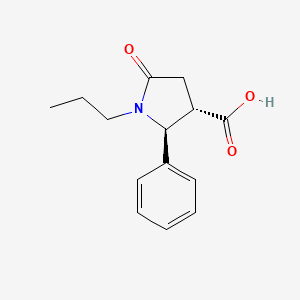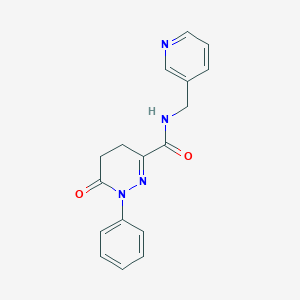![molecular formula C15H18N4O2 B7646040 N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)
N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide, commonly known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of medicine. IMPY is a pyridyl-imidazole ligand that has been found to have a high affinity for certain receptors in the body, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of IMPY involves its binding to specific receptors in the body, which results in a cascade of biochemical reactions. For example, when IMPY binds to the Aβ amyloid peptide receptor, it triggers a signaling pathway that leads to the clearance of the peptide from the brain, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
IMPY has been found to have a range of biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of Aβ amyloid peptide in the brain, which is thought to be a key factor in the development of Alzheimer's disease. Additionally, IMPY has been found to have anti-inflammatory properties, which may make it useful in the treatment of other diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using IMPY in lab experiments is its high affinity for certain receptors in the body, which makes it a useful tool for studying the function of these receptors. Additionally, IMPY is a relatively small molecule, which makes it easy to manipulate and study in the lab. However, one limitation of using IMPY in lab experiments is that it may not accurately reflect the complex interactions that occur in the body, which may limit its usefulness in certain types of research.
Orientations Futures
There are many potential future directions for IMPY research. One area of interest is the development of drugs that target the Aβ amyloid peptide receptor, which may be useful in the treatment of Alzheimer's disease. Additionally, IMPY may have applications in the treatment of other diseases such as rheumatoid arthritis and cancer. Further research is needed to fully understand the potential applications of IMPY in these areas.
Méthodes De Synthèse
The synthesis of IMPY involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 6-bromo-3-pyridylmethanol and 1H-imidazole-4-carboxaldehyde. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then treated with a reagent such as 2,3-epoxypropanol to form the final product, IMPY.
Applications De Recherche Scientifique
IMPY has been extensively studied in scientific research due to its potential applications in the field of medicine. One of the major areas of research has been the investigation of its ability to bind to certain receptors in the body, such as the Aβ amyloid peptide, which has been implicated in the development of Alzheimer's disease. IMPY has been found to have a high affinity for this receptor, making it a promising candidate for the development of drugs to treat Alzheimer's disease.
Propriétés
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(6-4-13-2-1-9-21-13)18-12-3-5-14(17-10-12)19-8-7-16-11-19/h3,5,7-8,10-11,13H,1-2,4,6,9H2,(H,18,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIJWPIVHSNAF-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CCC(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)
![(2R)-2-(4-chlorophenyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B7645963.png)
![(2S)-N-[2-(1H-indol-3-yl)ethyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7645971.png)
![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)
![N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7646001.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)

![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)
![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)